molecular formula C9H17NO B15225822 (Octahydroindolizin-5-yl)methanol

(Octahydroindolizin-5-yl)methanol

Cat. No.: B15225822
M. Wt: 155.24 g/mol
InChI Key: VFQGVQHAJBUJGM-UHFFFAOYSA-N
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Description

(Octahydroindolizin-5-yl)methanol is a bicyclic secondary alcohol featuring an octahydroindolizine core with a hydroxymethyl substituent at the 5-position. The methanol group introduces polarity and hydrogen-bonding capability, which may influence solubility and reactivity.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-5-ylmethanol

InChI

InChI=1S/C9H17NO/c11-7-9-4-1-3-8-5-2-6-10(8)9/h8-9,11H,1-7H2

InChI Key

VFQGVQHAJBUJGM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCN2C(C1)CO

Origin of Product

United States

Chemical Reactions Analysis

(Octahydroindolizin-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reduction and potassium carbonate in methanol for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of o-nitrostyrenes with titanium(III) chloride can yield indoles .

Scientific Research Applications

(Octahydroindolizin-5-yl)methanol has several scientific research applications. . These properties make this compound a valuable compound for research in chemistry, biology, medicine, and industry. It has been used in the development of new therapeutic agents and in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of (Octahydroindolizin-5-yl)methanol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, indole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects.

Comparison with Similar Compounds

Recommendations :

Explore bicyclic indolizine synthesis using catalysts like Fe₃O₄@FU NPs () or acetic acid ().

Characterize the compound via NMR, MS, and X-ray crystallography.

Compare hydrogen-bonding capacity with methanol-containing analogs (, Table 2).

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